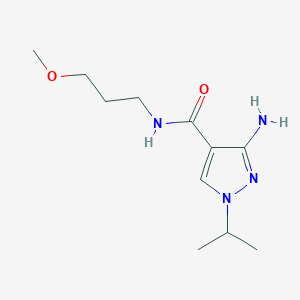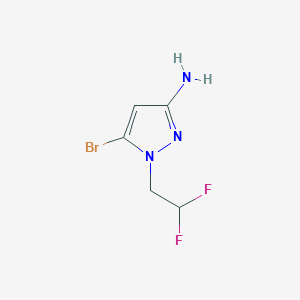![molecular formula C11H13F4N5 B11739844 1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine CAS No. 1856046-75-7](/img/structure/B11739844.png)
1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is a synthetic compound characterized by the presence of two difluoroethyl groups and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine with formaldehyde and another equivalent of 1-(2,2-difluoroethyl)-1H-pyrazol-4-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoroethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of 1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl groups and pyrazole ring play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,2-difluoroethyl)-1H-pyrazol-4-amine: A simpler analog with only one difluoroethyl group.
1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine: Contains a trifluoroethyl group instead of a difluoroethyl group.
1-(2,2-difluoroethyl)-1H-pyrazol-3-amine: Similar structure but with the amine group at a different position on the pyrazole ring.
Uniqueness
1-(2,2-difluoroethyl)-N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is unique due to the presence of two difluoroethyl groups and its specific substitution pattern on the pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Número CAS |
1856046-75-7 |
|---|---|
Fórmula molecular |
C11H13F4N5 |
Peso molecular |
291.25 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)-N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]pyrazol-4-amine |
InChI |
InChI=1S/C11H13F4N5/c12-10(13)6-19-4-8(2-17-19)1-16-9-3-18-20(5-9)7-11(14)15/h2-5,10-11,16H,1,6-7H2 |
Clave InChI |
MSFWVCCRGGMVCW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN1CC(F)F)CNC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11739765.png)
![3-methoxy-1-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11739768.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739770.png)
![[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl][(furan-2-yl)methyl]amine](/img/structure/B11739776.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11739785.png)
![Ethyl 2-cyano-3-[(4-fluorophenyl)amino]prop-2-enoate](/img/structure/B11739787.png)


![pentyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11739809.png)

![2-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-enenitrile](/img/structure/B11739812.png)
![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11739813.png)
![2-[({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}amino)methyl]benzoic acid](/img/structure/B11739814.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}({[1-methyl-3-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11739817.png)
